Methyl 3-hydroxy-2-methylidenedodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydroxy-2-methylidenedodecanoate is an organic compound with the molecular formula C13H24O3 It is a derivative of dodecanoic acid, featuring a hydroxyl group and a methylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-2-methylidenedodecanoate typically involves the esterification of 3-hydroxy-2-methylidenedodecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-hydroxy-2-methylidenedodecanoic acid+methanolacid catalystMethyl 3-hydroxy-2-methylidenedodecanoate+water
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-hydroxy-2-methylidenedodecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The methylene group can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or alkyl halides for alkylation.
Major Products:
Oxidation: Formation of 3-oxo-2-methylidenedodecanoate or 3-carboxy-2-methylidenedodecanoate.
Reduction: Formation of methyl 3-hydroxy-2-methyldodecanoate.
Substitution: Formation of methyl 3-chloro-2-methylidenedodecanoate or methyl 3-alkyl-2-methylidenedodecanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydroxy-2-methylidenedodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of Methyl 3-hydroxy-2-methylidenedodecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The methylene group can undergo various chemical transformations, contributing to the compound’s versatility in different applications.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-hydroxy-2-methylidenedodecanoate can be compared with other similar compounds, such as:
Methyl 3-hydroxy-2-methylenebutyrate: A shorter-chain analog with similar reactivity but different physical properties.
Methyl 3-hydroxy-2-methylidenedecanoate: A compound with a similar structure but a shorter carbon chain, affecting its solubility and reactivity.
Methyl 3-hydroxy-2-methylidenetetradecanoate: A longer-chain analog with different physical and chemical properties.
The uniqueness of this compound lies in its specific carbon chain length and functional groups, which confer distinct properties and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
682350-74-9 |
---|---|
Molekularformel |
C14H26O3 |
Molekulargewicht |
242.35 g/mol |
IUPAC-Name |
methyl 3-hydroxy-2-methylidenedodecanoate |
InChI |
InChI=1S/C14H26O3/c1-4-5-6-7-8-9-10-11-13(15)12(2)14(16)17-3/h13,15H,2,4-11H2,1,3H3 |
InChI-Schlüssel |
GIVJGSCMDUSQIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C(=C)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.